![molecular formula C12H17NO B2512588 (2S,3R)-2-(4-Methylphenyl)oxan-3-amine CAS No. 2138412-61-8](/img/structure/B2512588.png)
(2S,3R)-2-(4-Methylphenyl)oxan-3-amine
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Description
(2S,3R)-2-(4-Methylphenyl)oxan-3-amine, also known as Dexmedetomidine, is a highly selective alpha-2 adrenergic receptor agonist that is commonly used in medical practice as a sedative and analgesic agent. This compound has gained significant attention due to its unique pharmacological properties and potential therapeutic applications.
Scientific Research Applications
Chiral Resolution and Analysis
(2S,3R)-2-(4-Methylphenyl)oxan-3-amine and related compounds are utilized in chiral resolution and analytical chemistry. Sergi Rodríguez-Escrich et al. (2005) described the use of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound structurally related to (2S,3R)-2-(4-Methylphenyl)oxan-3-amine, as a chiral resolution reagent. This compound reacts with various α-chiral primary and secondary amines in a regioselective ring-opening manner. Diastereomeric products are easily identified and quantified by NMR and HPLC, making this compound a versatile reagent for the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Enantiomerically Pure Precursors for Pharmaceutical Compounds
Enantiomerically pure 4-methylthio- and 4-methylsulfonyl-substituted (2S,3R)-3-phenylserines, structurally related to (2S,3R)-2-(4-Methylphenyl)oxan-3-amine, are used as precursors for pharmaceutical compounds. These compounds are prepared by enzymatic resolution and have been utilized in the synthesis of therapeutically significant compounds such as thiamphenicol and florfenicol (Kaptein et al., 1998).
Antitumor Properties
Compounds structurally related to (2S,3R)-2-(4-Methylphenyl)oxan-3-amine, specifically 2-(4-aminophenyl)benzothiazoles, have demonstrated potent antitumor properties in vitro and in vivo. These compounds are biotransformed by cytochrome P450 1A1 and have shown significant efficacy against various cancer cell lines and xenograft tumors. This indicates a potential avenue for clinical evaluation of these compounds in cancer treatment (Bradshaw et al., 2002).
Pharmacological Research
(2S,3R)-2-(4-Methylphenyl)oxan-3-amine and its analogs have been used in pharmacological research, particularly in the study of κ-opioid receptors (KOR). These compounds are valuable for understanding the receptor binding and action mechanisms, and for exploring potential treatments for depression and addiction disorders. PF-04455242, a high-affinity antagonist selective for KOR, is an example of a compound used in this context (Grimwood et al., 2011).
Stereoselective Organic Synthesis
Compounds related to (2S,3R)-2-(4-Methylphenyl)oxan-3-amine are used in stereoselective organic synthesis. For instance, (2S, 2′R,RS)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane is obtained with high chemical yield and diastereoselectivity. These compounds are valuable for synthesizing a variety of sulfur-free tertiary α-(fluoromethyl)carbinols (Bravo et al., 1994).
properties
IUPAC Name |
(2S,3R)-2-(4-methylphenyl)oxan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h4-7,11-12H,2-3,8,13H2,1H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUNMMBWGALCAF-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(CCCO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2[C@@H](CCCO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-(4-Methylphenyl)oxan-3-amine |
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